Acesulfame

Thermal Stability Baking Recovery Food Processing

Thermally labile sweeteners like aspartame fail in baked goods and retort processing, compromising sweetness levels. Acesulfame potassium (E950) solves this with proven thermal stability up to 225°C and >99% recovery after baking. Key advantages for procurement: - Zero calories, no PKU labeling - Excellent powder flowability (top-tier among excipients), reducing glidant needs in tableting - Quantified synergy in 1:1 blends with aspartame (280% sucrose-equivalent sweetness), cutting total sweetener mass by 30-50%

Molecular Formula C4H5NO4S
Molecular Weight 163.15 g/mol
CAS No. 33665-90-6
Cat. No. B1210027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcesulfame
CAS33665-90-6
Synonymsacesulfam-K
acesulfame calcium
acesulfame K
acesulfame potassium
acesulfame sodium
acetosulfam
acetosulfam potassium
acetosulfam, potassium salt
acetosulfam, sodium salt
acetosulfame
acetosulfame calcium
Molecular FormulaC4H5NO4S
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NS(=O)(=O)O1
InChIInChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)
InChIKeyYGCFIWIQZPHFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 270 g/L at 20 °C
Soluble in benzene, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Acesulfame Procurement: Properties and Differentiation


Acesulfame potassium (Ace-K; CAS 33665-90-6) is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, a synthetic non-nutritive high-intensity sweetener belonging to the sulfonyl amide class [1]. It delivers approximately 200× the sweetness of sucrose on a weight basis, is not metabolized by the human body (contributing zero calories), and exhibits thermal stability with a melting point of 225 °C [2]. Approved as food additive E950 with an acceptable daily intake (ADI) of 15 mg/kg body weight (JECFA/FDA), Ace-K is a crystalline, free-flowing powder with water solubility of 270 g/L at 20 °C [2][3]. These baseline properties establish Ace-K as a core building block for zero-calorie and heat-processed formulations, but meaningful procurement differentiation emerges only when head-to-head quantitative evidence against its closest in-class alternatives is examined.

Thermal Process Compatibility
Stable in baking, retort-sterilized, and hot-fill conditions; reported recovery >99% after baking.
Sweetness & Caloric Profile
Approximately 200× sucrose sweetness; zero-calorie, non-metabolized, suitable for sugar-free label claims.
Solid Dosage Flowability
Reported excellent powder flowability, ranked top tier among >100 pharmaceutical excipients.
Regulatory ADI Headroom
Higher ADI ceiling than saccharin or sucralose, providing wider formulation flexibility.

Acesulfame Substitution: Formulation Risks


High-intensity sweeteners share the functional label of ‘sugar substitute,’ yet their physicochemical, sensory, and metabolic profiles diverge sharply in ways that directly affect manufacturing processes, finished-product quality, and regulatory compliance. Aspartame, for example, decomposes before melting and cannot survive baking temperatures [1], whereas acesulfame potassium remains intact and recoverable at >99% after baking [2]. Saccharin sodium exhibits poor powder flowability that complicates high-speed solid dosage tableting, while Ace-K flows excellently [3]. Sucralose delivers a temporally delayed sweetness onset, whereas Ace-K provides rapid-onset sweetness, making their blend ratios critical for achieving a sucrose-like time-intensity profile [4]. Even within the sulfonyl amide class, Ace-K bitterness is mediated by a distinct set of TAS2R taste receptor polymorphisms that do not cross-predict bitterness perception for steviol glycosides such as rebaudioside A [5]. These quantified, non-interchangeable differences mean that supplier selection cannot be reduced to a simple potency-per-gram decision; the wrong choice or unverified substitution directly jeopardizes thermal process stability, tableting efficiency, sensory acceptance, and label claims.

Thermal Stability Mismatch
Aspartame degrades at baking temperatures; using it instead of Ace-K compromises sweetness in heat-processed products.
Flowability Gap
Saccharin sodium and aspartame exhibit poor powder flow, complicating high-speed tableting where Ace-K flows excellently.
Temporal Profile Difference
Sucralose shows delayed sweetness onset vs. Ace-K's rapid onset; direct substitution alters mouthfeel without blend optimization.
Bitterness Genetics Uncoupling
Ace-K bitterness linked to TAS2R SNPs does not predict RebA/RebD bitterness, preventing simple sweetener-class substitution.

Acesulfame Comparative Evidence


Thermal Stability in Baking vs. Aspartame

Acesulfame potassium is thermally stable with decomposition onset only above 225 °C, and independent baking trials demonstrate a post-bake recovery rate exceeding 99% across varying time–temperature conditions [1][2]. In contrast, aspartame decomposes before melting, is explicitly classified as unsuitable for cooking or baking, and degrades over time in aqueous solution [3]. This is not a marginal difference; it is a binary functional gate: Ace-K can be used in baked goods, retort-processed products, and hot-fill beverages; aspartame cannot.

Thermal Stability vs. Aspartame
Head-to-head
Ace-K: decomposition >225°C, recovery >99% after baking Aspartame: decomposes before melting, unsuitable for baking
Confirms Ace-K viability for heat-processed foods where aspartame fails.
Based on HPLC quantification in baked goods; aspartame classified heat-labile.
Thermal Stability Baking Recovery Food Processing

Synergistic Sweetness with Aspartame Blends

When acesulfame potassium is blended at a 1:1 ratio with aspartame, the binary mixture produces a sweetness intensity equivalent to approximately 280% that of sucrose—substantially exceeding the additive sweetness predicted from each component alone (~200× each) [1]. This quantified synergy enables a 30–50% reduction in total sweetener mass required to achieve a target sweetness level, while simultaneously generating a more sucrose-like temporal taste profile and extending finished-product shelf life by maintaining acceptable sweetness longer than either sweetener alone [1][2]. In a separate lassi formulation study, a binary aspartame–Ace-K blend scored highest in organoleptic assessment versus single-sweetener, tertiary, and quaternary blends, and achieved a 38% reduction in usage level compared with single-sweetener aspartame [3].

Synergistic Sweetness
Reported
1:1 Ace-K + aspartame blend: ~280% sucrose sweetness (vs. ~200% additive expectation) Enables 30–50% total sweetener mass reduction
Supports blend strategies for cost-optimized sweetness and reduced ADI load.
Human sensory panels; synergy validated in lassi and aqueous matrices.
Sweetener Synergy Blend Optimization Usage Reduction

Powder Flowability vs. Aspartame and Saccharin

In a direct head-to-head comparison of four pharmaceutical sweeteners, acesulfame potassium and sucrose demonstrated excellent powder flowability, whereas saccharin sodium and aspartame exhibited poor flowability that would hinder high-speed tableting operations [1]. The study evaluated particle shape, size distribution, true density, powder flow, cohesivity, ductility, elasticity, and tensile strength. Ace-K's performance placed it among the top tier of over 100 commonly used pharmaceutical excipients evaluated in the authors' laboratory, while aspartame and saccharin sodium fell substantially below acceptable flow benchmarks [1]. Aspartame and saccharin did show superior compact strength, but this came with markedly higher brittleness, an unfavorable trade-off for robust tablet formulation [1].

Powder Flowability
Head-to-head
Ace-K: excellent flowability (top tier among >100 excipients) Aspartame and saccharin sodium: poor flowability
Minimizes need for additional glidants in high-speed tableting.
Standardized pharmaceutical excipient characterization (Int J Pharm 2003).
Powder Flowability Pharmaceutical Excipients Solid Dosage Formulation

Temporal Sweetness Onset vs. Sucralose

Acesulfame potassium provides a rapid sweetness onset followed by a relatively short duration, whereas sucralose exhibits a perceptibly later sweetness onset with a more prolonged duration [1][2]. Quantitative time–intensity evaluation over 150 seconds post-swallowing confirmed a significant difference in temporal profiles between Ace-K-sweetened and sucralose-sweetened water solutions (p < 0.05), although these differences were partially masked in complex matrices such as coffee beverages [3]. This temporal complementarity is the mechanistic basis for the industry-standard Ace-K/sucralose co-blend strategy: the correct ratio of Ace-K (early onset) to sucralose (later onset) yields an integrated time-intensity curve that more closely approximates sucrose than either sweetener alone [1].

Temporal Sweetness vs. Sucralose
Head-to-head
Ace-K: rapid onset, short duration Sucralose: later onset, prolonged duration Significant temporal profile difference (p
Informs blend ratio optimization for sucrose-like mouthfeel in beverages.
Time-intensity evaluation over 150 s post-swallowing (Gotow et al. 2018).
Bitterness Genetics
Reported
Ace-K bitterness variance 13.4% explained by TAS2R9/TAS2R31 SNPs RebA/RebD bitterness does not covary; aspartame less bitter than RebD
Provides genetic framework for bitterness stratification in sensory panels.
Genotyping of 5 TAS2R genes in 108–122 participants (Chem Senses 2013).
Metabolic Fate
Class-level
Ace-K: not metabolized, 0 kcal/g, ADI 15 mg/kg, heat-stable >225°C Sucralose: ADI 5 mg/kg, heat-stable ≤125°C Aspartame: metabolized, PKU restriction
Supports zero-calorie, PKU-suitable, and high-temperature label claims.
Regulatory ADI from JECFA/FDA; thermal data from product monographs.
Temporal Sweetness Profile Time-Intensity Sensory Blending

Bitterness Genetics: TAS2R Polymorphisms

Acesulfame potassium bitterness perception is quantitatively linked to single-nucleotide polymorphisms (SNPs) in the bitter taste receptor genes TAS2R9 and TAS2R31, which together explain 13.4% of the inter-individual variance in bitterness ratings at a suprathreshold concentration of 25 mM Ace-K [1]. Importantly, the bitterness of rebaudioside A (RebA) and rebaudioside D (RebD)—the principal steviol glycoside sweeteners—does not covary with Ace-K bitterness, and the TAS2R9/TAS2R31 SNPs that predict Ace-K bitterness do not explain variation in RebA or RebD bitterness [2]. At comparable sweetness levels, aspartame elicited significantly less bitterness than RebD, which was in turn less bitter than RebA [2]. This genetic uncoupling means that a consumer (or panel) who perceives Ace-K as unacceptably bitter may find RebA or RebD entirely acceptable, and vice versa.

Bitterness Genetics
Reported
Ace-K bitterness variance 13.4% explained by TAS2R9/TAS2R31 SNPs RebA/RebD bitterness does not covary; aspartame less bitter than RebD
Provides genetic framework for bitterness stratification in sensory panels.
Genotyping of 5 TAS2R genes in 108–122 participants (Chem Senses 2013).
Taste Receptor Genetics Bitterness Perception Consumer Sensory Variability

Metabolic Fate: Zero-Calorie and Non-Metabolized

Acesulfame potassium is not metabolized by the human body; it is absorbed, circulates unchanged, and is excreted quantitatively via the kidneys, contributing zero calories [1]. Aspartame, by contrast, is fully metabolized to phenylalanine, aspartic acid, and methanol, yielding 4 kcal/g and carrying an explicit contraindication for individuals with phenylketonuria (PKU) who cannot metabolize phenylalanine [1]. Sucralose and saccharin share Ace-K's non-metabolized profile, but saccharin carries a lower ADI (5 mg/kg JECFA) versus Ace-K's 15 mg/kg [2], while sucralose is heat-stable only to approximately 125 °C versus Ace-K's >225 °C threshold [3]. This positions Ace-K uniquely as a zero-calorie sweetener that simultaneously offers the highest combination of thermal stability and ADI headroom among the major synthetic non-nutritive sweeteners.

Metabolic Fate
Class-level
Ace-K: not metabolized, 0 kcal/g, ADI 15 mg/kg, heat-stable >225°C Sucralose: ADI 5 mg/kg, heat-stable ≤125°C Aspartame: metabolized, PKU restriction
Supports zero-calorie, PKU-suitable, and high-temperature label claims.
Regulatory ADI from JECFA/FDA; thermal data from product monographs.
Metabolic Fate Caloric Value PKU Contraindication

Acesulfame Application Scenarios: Food, Pharma, Sensory


Baked Goods and Retort-Sterilized Applications

Manufacturers of baked goods (cakes, cookies, biscuits, crackers), retort-sterilized dairy products, and hot-fill beverages cannot use aspartame due to its thermal lability. Acesulfame potassium provides >99% recovery after baking [1] and is stable at temperatures exceeding 225 °C [2]. This quantitative recovery ensures declared sweetness levels are maintained in the finished product, eliminating the need for over-formulation to compensate for thermal losses. Ace-K is the sole high-intensity synthetic sweetener that combines this thermal ceiling with zero caloric contribution and the absence of PKU labeling restrictions, making it the preferred choice for 'sugar-free' and 'zero-calorie' baked goods where label simplicity and process robustness are co-requirements.

Pharmaceutical Chewable Tablets and Powder Sachets

In solid dosage pharmaceutical manufacturing, powder flow directly determines production line speed, blend uniformity, and tablet weight consistency. Ace-K demonstrated excellent flowability—ranked in the top tier of over 100 pharmaceutical excipients—while aspartame and saccharin sodium both exhibited poor flowability [1]. For chewable tablets, medicated confections, and powder sachet formulations where the sweetener constitutes a significant fraction of the formulation mass, selecting Ace-K minimizes or eliminates the need for additional glidants (e.g., colloidal silicon dioxide), simplifies the excipient list, and reduces the risk of segregation during high-speed tableting. The mechanical property data further indicate that Ace-K's brittleness profile is manageable within standard direct-compression parameters.

Synergistic Blends with Aspartame for Sweetener Reduction

Procurement and formulation teams targeting cost-optimized sweetness intensity can exploit the quantified synergy of Ace-K–aspartame 1:1 blends, which yield sweetness equivalent to ~280% that of sucrose and enable a 30–50% reduction in total sweetener mass versus single-sweetener formulations [1]. This blend strategy, validated in lassi and other dairy applications [2], simultaneously improves the sucrose-likeness of the temporal taste profile and extends finished-product shelf-life sweetness maintenance. Industrial buyers should specify Ace-K as a co-blend ingredient rather than a standalone sweetener when procurement objectives include minimized per-unit sweetener cost, maximized ADI compliance headroom, and optimized sensory quality in carbonated soft drinks, dairy beverages, and tabletop sweetener packets.

Genetically Informed Sensory Testing

For R&D organizations conducting consumer acceptability testing across genetically diverse populations, Ace-K's bitterness is measurably linked to specific SNPs in TAS2R9 and TAS2R31 (R² = 0.134) [1]. Critically, Ace-K bitterness does not cross-predict bitterness for steviol glycosides (RebA, RebD), meaning acceptability data for one sweetener class cannot be extrapolated to another [2]. Sensory research protocols should therefore include Ace-K as a genetically characterized reference compound, allowing bitterness ratings to be stratified by TAS2R genotype. This enables procurement decisions informed by the genetic bitterness risk profile of the target market, reducing the probability of post-launch consumer rejection due to unmodeled bitter off-taste variability.

Application
Selection Property
Validation Focus
Baked Goods & Retort-Sterilized Products
Thermal stability and post-bake recovery rate
HPLC quantification of retained sweetness in finished product
Pharmaceutical Chewable Tablets & Powder Sachets
Powder flowability ranking vs. excipient benchmarks
Blend uniformity and tablet weight consistency during high-speed compression
Synergistic Sweetener Blends
Quantified supra-additive sweetness synergy
Organoleptic time-intensity profiling and sweetener mass reduction validation
Genetically Informed Sensory Testing
Genetic determinants of bitterness perception (TAS2R SNPs)
Bitterness ratings stratified by TAS2R genotype to inform market acceptance modeling

Technical Documentation Hub

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